8-methyl-2-oxo-4-propyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norvalinate
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Overview
Description
8-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}PENTANOATE is a complex organic compound belonging to the class of chromen derivatives This compound is characterized by its unique structure, which includes a chromen core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}PENTANOATE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of a substituted phenol with ethyl acetoacetate, followed by cyclization to form the chromen core. Subsequent functionalization steps introduce the methyl, propyl, and benzyloxycarbonylamino groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
8-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}PENTANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
8-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}PENTANOATE has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}PENTANOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit bacterial growth by targeting essential enzymes or exhibit antioxidant activity by scavenging free radicals .
Comparison with Similar Compounds
Similar Compounds
- 8-Methyl-2-oxo-4-propyl-2H-chromen-7-yl trans-4-[({[(2-methyl-2-propanyl)oxy]carbonyl}amino)meth
- [(8-Methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid
- 5-hydroxy-8-methoxy-4-oxo-2-phenyl-4H-chromen-7-yl beta-D-glucopyranosiduronic acid
Uniqueness
What sets 8-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}PENTANOATE apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C26H29NO6 |
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Molecular Weight |
451.5 g/mol |
IUPAC Name |
(8-methyl-2-oxo-4-propylchromen-7-yl) 2-(phenylmethoxycarbonylamino)pentanoate |
InChI |
InChI=1S/C26H29NO6/c1-4-9-19-15-23(28)33-24-17(3)22(14-13-20(19)24)32-25(29)21(10-5-2)27-26(30)31-16-18-11-7-6-8-12-18/h6-8,11-15,21H,4-5,9-10,16H2,1-3H3,(H,27,30) |
InChI Key |
XQBAXLFHLITCDN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)C(CCC)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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